

# A Foundational Guide to the cGAS-STING Pathway in Cellular Defense

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Compound of Interest		
Compound Name:	MIND4-17	
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#### Introduction

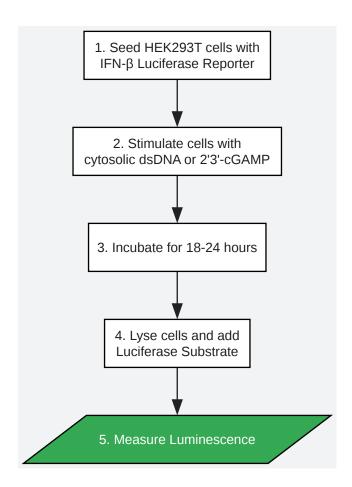
The cGAS-STING (cyclic GMP-AMP synthase, Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting the presence of cytosolic DNA, a hallmark of viral infection or cellular damage. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This molecule then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. Activation of STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn establish an antiviral state and modulate the adaptive immune response. This guide details the core mechanisms, quantitative data, and key experimental protocols used in foundational research of this pathway.

### **Core Signaling Pathway**

The activation of the cGAS-STING pathway follows a well-defined sequence of events, from cytosolic DNA sensing to the transcriptional activation of immune genes. The process begins with cGAS recognizing dsDNA, leading to the production of 2'3'-cGAMP. This second messenger activates STING, triggering its translocation and the recruitment and activation of TBK1 (TANK-binding kinase 1). TBK1 then phosphorylates both STING and the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory genes.







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